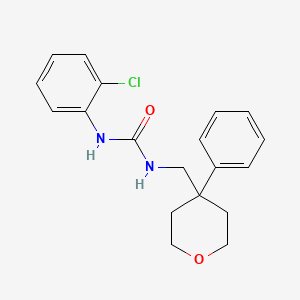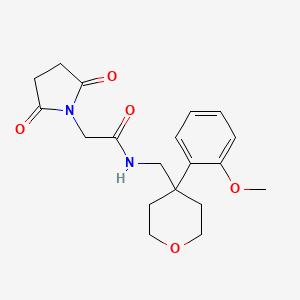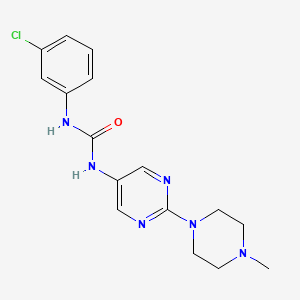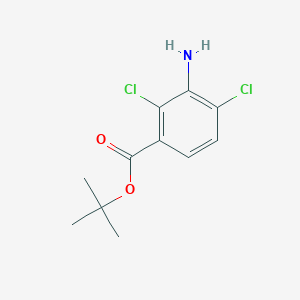
Tert-butyl 3-amino-2,4-dichlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-amino-2,4-dichlorobenzoate, also known as tert-butyl 2,4-dichloro-3-aminobenzoate, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of Tert-butyl 3-amino-2,4-dichlorobenzoate 3-amino-2,4-dichlorobenzoate is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been reported to disrupt the cell wall of fungi and bacteria, leading to their death.
Biochemical and Physiological Effects:
Tert-butyl 3-amino-2,4-dichlorobenzoate has been reported to exhibit low toxicity in vitro and in vivo studies. However, further studies are needed to determine its long-term effects on human health. It has also been reported to exhibit good solubility in various solvents, making it suitable for use in various applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Tert-butyl 3-amino-2,4-dichlorobenzoate 3-amino-2,4-dichlorobenzoate is its versatility in various applications. It has also been reported to exhibit good stability and solubility in various solvents. However, its low toxicity may limit its use in certain applications that require high toxicity compounds.
Direcciones Futuras
There are several future directions for the study of Tert-butyl 3-amino-2,4-dichlorobenzoate 3-amino-2,4-dichlorobenzoate. In medicinal chemistry, further studies are needed to determine its potential as a drug candidate for various diseases. In material science, its potential as a building block for the synthesis of various organic compounds can be explored further. In agriculture, further studies are needed to determine its potential as a pesticide and herbicide.
Conclusion:
Tert-butyl 3-amino-2,4-dichlorobenzoate is a versatile chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential and limitations in various applications.
Métodos De Síntesis
The synthesis of Tert-butyl 3-amino-2,4-dichlorobenzoate 3-amino-2,4-dichlorobenzoate involves the reaction of 2,4-dichlorobenzoic acid with Tert-butyl 3-amino-2,4-dichlorobenzoate carbamate and thionyl chloride. The resulting product is then treated with ammonia to obtain Tert-butyl 3-amino-2,4-dichlorobenzoate 3-amino-2,4-dichlorobenzoate. This method has been reported to yield high purity and good yields of the final product.
Aplicaciones Científicas De Investigación
Tert-butyl 3-amino-2,4-dichlorobenzoate has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and agriculture. In medicinal chemistry, it has been reported to exhibit anticancer, antifungal, and antimicrobial activities. In material science, it has been used as a building block for the synthesis of various organic compounds. In agriculture, it has been used as a pesticide and herbicide.
Propiedades
IUPAC Name |
tert-butyl 3-amino-2,4-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO2/c1-11(2,3)16-10(15)6-4-5-7(12)9(14)8(6)13/h4-5H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYVTUOQGBXISS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C(=C(C=C1)Cl)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-amino-2,4-dichlorobenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-2,2-dimethylpropanamide](/img/structure/B2783895.png)
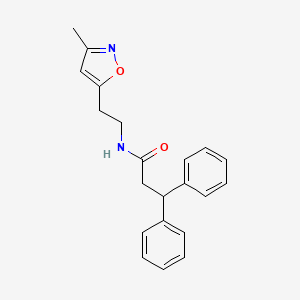
![3-(benzylsulfonyl)-N-(4-bromobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2783899.png)
![N-(2,5-dimethoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2783901.png)
![3-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methylquinolin-4(1H)-one](/img/structure/B2783903.png)
![3,3-dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/no-structure.png)

![Ethyl 5-(adamantane-1-carbonylamino)-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2783906.png)


